molecular formula C25H19ClO4 B12180708 8-chloro-7-[(3-phenoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(3-phenoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B12180708
M. Wt: 418.9 g/mol
InChI Key: GTSIDNUXACXEBV-UHFFFAOYSA-N
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Description

8-chloro-7-[(3-phenoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-[(3-phenoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen core: This step involves the cyclization of a suitable precursor to form the chromen ring system.

    Introduction of the chloro group: Chlorination of the chromen core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the phenoxybenzyl group: This step involves the nucleophilic substitution reaction between the chlorinated chromen and 3-phenoxybenzyl alcohol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-[(3-phenoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the chromen core.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

8-chloro-7-[(3-phenoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The chromen core can be used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 8-chloro-7-[(3-phenoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 8-chloro-7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Uniqueness

8-chloro-7-[(3-phenoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of the phenoxybenzyl group, which can impart distinct biological and chemical properties compared to its analogs. This structural variation can influence the compound’s reactivity, binding affinity, and overall activity profile.

Properties

Molecular Formula

C25H19ClO4

Molecular Weight

418.9 g/mol

IUPAC Name

8-chloro-7-[(3-phenoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C25H19ClO4/c26-22-13-21-19-10-5-11-20(19)25(27)30-23(21)14-24(22)28-15-16-6-4-9-18(12-16)29-17-7-2-1-3-8-17/h1-4,6-9,12-14H,5,10-11,15H2

InChI Key

GTSIDNUXACXEBV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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